![molecular formula C22H25NO B14645938 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- CAS No. 56099-54-8](/img/structure/B14645938.png)
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- is a complex organic compound characterized by its unique molecular structure. It consists of 25 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom, making a total of 49 atoms
Analyse Chemischer Reaktionen
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- can be compared with other similar compounds, such as:
3H-Pyrido[2,1-c][1,4]oxazepine, 4-[(4-chlorophenyl)-4-morpholinylmethyl]octahydro-: This compound has a similar core structure but with different substituents, leading to different chemical properties and applications.
Other oxazepine derivatives:
The uniqueness of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro- lies in its specific substituents and the resulting chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56099-54-8 |
|---|---|
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-benzhydrylidene-5,7,8,9,10,10a-hexahydro-1H-pyrido[2,1-c][1,4]oxazepine |
InChI |
InChI=1S/C22H25NO/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)20-15-23-14-8-7-13-21(23)17-24-16-20/h1-6,9-12,21H,7-8,13-17H2 |
InChI-Schlüssel |
NHBFGISFSALNEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)COCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


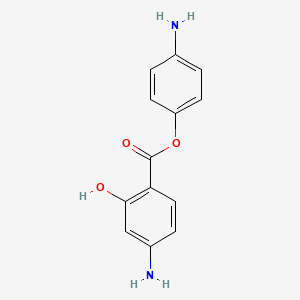
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)

![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
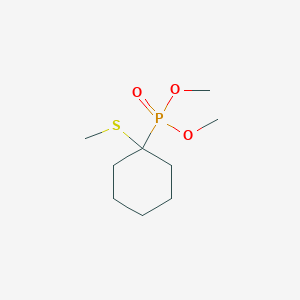
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
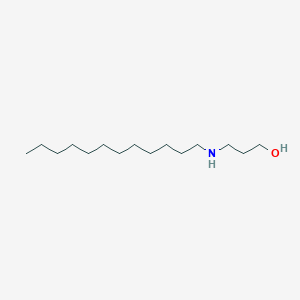
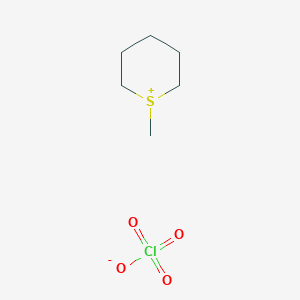
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
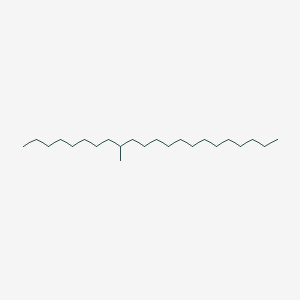
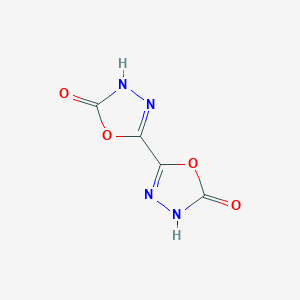
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

